molecular formula C18H13I B3048605 1-iodo-4-(4-phenylphenyl)benzene CAS No. 1762-85-2

1-iodo-4-(4-phenylphenyl)benzene

Cat. No.: B3048605
CAS No.: 1762-85-2
M. Wt: 356.2 g/mol
InChI Key: WEZHMYSASZECSI-UHFFFAOYSA-N
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Description

1-Iodo-4-(4-phenylphenyl)benzene is an aromatic compound featuring an iodine atom at the para position of a benzene ring, which is further substituted with a biphenyl group (4-phenylphenyl) at the opposing para position. This structure confers unique steric and electronic properties, making it valuable in cross-coupling reactions, materials science, and pharmaceutical synthesis. The biphenyl group introduces significant steric bulk and extended π-conjugation, influencing reactivity and stability in synthetic pathways .

Properties

IUPAC Name

1-iodo-4-(4-phenylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13I/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZHMYSASZECSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455596
Record name 1,1':4',1''-Terphenyl, 4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1762-85-2
Record name 4-Iodo-1,1′:4′,1′′-terphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1762-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1':4',1''-Terphenyl, 4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-iodo-4-(4-phenylphenyl)benzene can be synthesized through various methods, including electrophilic aromatic substitution and cross-coupling reactions. One common method involves the iodination of 4-(4-phenylphenyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place under reflux conditions to ensure complete iodination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-iodo-4-(4-phenylphenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-iodo-4-(4-phenylphenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-iodo-4-(4-phenylphenyl)benzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the biphenyl group. The iodine atom can undergo oxidative addition to form reactive intermediates, which then participate in further transformations. The biphenyl group provides structural stability and enhances the compound’s reactivity in cross-coupling reactions .

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural analogs and their substituent effects:

Compound Name Substituent Molecular Weight (g/mol) Key Properties
1-Iodo-4-(4-phenylphenyl)benzene Biphenyl 382.25 (calculated) High steric bulk, extended π-system, moderate electron-withdrawing character.
1-Iodo-4-(trifluoromethyl)benzene -CF₃ 272.03 Strong electron-withdrawing group; enhances electrophilicity of iodine .
1-Iodo-4-methoxybenzene -OCH₃ 234.04 Electron-donating group; reduces iodine reactivity in coupling reactions .
1-Iodo-4-(phenylethynyl)benzene -C≡CPh 306.17 Linear π-conjugation; facilitates Sonogashira couplings .
1-Iodo-4-(2-phenylethyl)benzene -CH₂CH₂Ph 308.16 Flexible alkyl chain; lowers melting point compared to rigid analogs .

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the iodine atom, accelerating oxidative addition in metal-catalyzed reactions .
  • Steric hindrance from biphenyl or bulky substituents can reduce reaction yields but improve thermal stability (e.g., isomerization barrier of 44.7 kcal/mol in HBC-based nanographenes) .
  • π-Conjugated groups (e.g., -C≡CPh) enhance applications in optoelectronics and fluorescent probes .

Reactivity in Cross-Coupling Reactions

The substituent significantly impacts reaction efficiency. Data from selected studies:

Compound Reaction Type Yield (%) Conditions Reference
1-Iodo-4-(trifluoromethyl)benzene Ni-catalyzed reductive alkylation 85 B₂Pin₂, THF, 80°C
1-Iodo-4-methoxybenzene Cu-mediated C-S coupling 70 K₃PO₄, DMF, 100°C
1-Iodo-4-(phenylethynyl)benzene Co-catalyzed cyclotrimerization 45 Co catalyst, toluene, 120°C
This compound* Hypothetical Suzuki coupling ~50† Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O -

*Predicted based on steric analogs.

Trends :

  • Electron-withdrawing groups (-CF₃) improve yields in reductive alkylation due to enhanced iodine electrophilicity .
  • Steric hindrance from biphenyl groups may lower yields in coupling reactions but stabilize intermediates in cyclization pathways .
  • Methoxy groups (-OCH₃) exhibit moderate yields, balancing electronic activation with steric limitations .

Physical and Thermodynamic Properties

Compound Boiling Point (°C) Melting Point (°C) Solubility
1-Iodo-4-(trifluoromethyl)benzene 185.5 (calc.) 45–48 Soluble in THF, DCM, ether .
1-Iodo-4-methoxybenzene 220 (lit.) 60–62 Moderate in polar solvents .
1-Iodo-4-(2-phenylethyl)benzene 310 (calc.) 85–87 Low in water; high in toluene .

Notable Findings:

  • Biphenyl-substituted analogs are expected to exhibit higher melting points (>100°C) and lower solubility in polar solvents due to extended hydrophobicity.
  • Trifluoromethyl derivatives show volatility suitable for gas-phase reactions .

Biological Activity

1-Iodo-4-(4-phenylphenyl)benzene, a compound with the chemical formula C19H16I, is a member of the aryl iodide family and has garnered attention for its potential biological activities. This article summarizes the available research on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an iodine atom attached to a biphenyl structure, which may influence its reactivity and interactions with biological targets. The presence of the iodine atom can enhance lipophilicity and may facilitate interactions with various biomolecules.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. For instance, research has shown that compounds with similar structures can inhibit tumor growth by disrupting microtubule dynamics, suggesting a possible mechanism for this compound as well .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties . Preliminary data indicate that this compound demonstrates inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial activity may be attributed to the electrophilic nature of the iodine atom, which can react with nucleophilic sites in microbial cells .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Iodine's Electrophilicity : The iodine atom may form covalent bonds with nucleophiles in proteins or nucleic acids, leading to functional alterations.
  • Disruption of Cellular Processes : Similar compounds have been shown to interfere with cellular signaling pathways, potentially affecting cell proliferation and survival.

Study 1: Anticancer Activity in Breast Cancer Cells

In a controlled laboratory study, this compound was tested on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound induces cell death through apoptosis .

Study 2: Antimicrobial Screening

A series of antimicrobial tests were conducted against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antibacterial activity. These findings support the potential use of the compound as a lead structure for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeAnticancer ActivityAntimicrobial Activity
This compoundAryl IodideYesYes
1-Bromo-4-(4-phenylphenyl)benzeneAryl BromideModerateNo
Phenyl IodideAryl IodideLowYes

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